![molecular formula C6H5N3 B3255129 Pyrazolo[1,5-a]pyrazine CAS No. 24973-85-1](/img/structure/B3255129.png)

Pyrazolo[1,5-a]pyrazine

Vue d'ensemble

Description

Synthesis Analysis

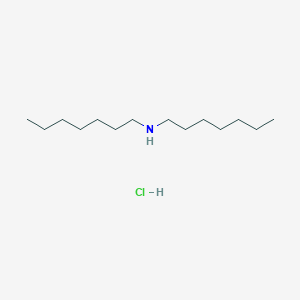

The synthesis of Pyrazolo[1,5-a]pyrazine involves various methods, including cyclization reactions. One common approach is the condensation of suitable precursors, such as 1,2-diketones or hydrazines, under specific reaction conditions. Researchers have explored both conventional and greener synthetic methodologies to access this compound efficiently .

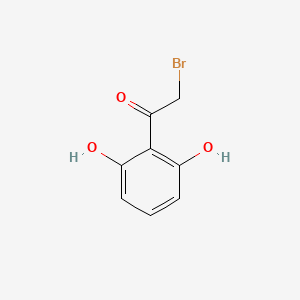

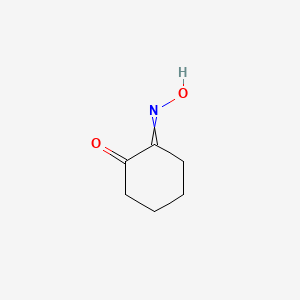

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties. It exhibits planarity due to the fused ring system. The nitrogen atoms serve as potential sites for functionalization, allowing modifications for specific applications. Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have provided insights into its electronic structure and optical properties .

Applications De Recherche Scientifique

Anticancer Potential

Pyrazolo[1,5-a]pyrazine derivatives have shown promising applications in cancer treatment. For instance, pyrazolo[1,5-a]pyrimidines, a novel class derived from this compound, have been identified as potent TTK inhibitors. A representative compound, CFI-402257, has demonstrated significant potential as an orally bioavailable anticancer agent (Liu et al., 2016).

Antimicrobial and Anti-Inflammatory Activity

Research has indicated that this compound and its derivatives, such as pyrazolo[3,4-d]pyridazines, exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. These compounds have been used in various medical applications such as antipyretic and analgesic drugs (Zaki, Sayed, & Elroby, 2016).

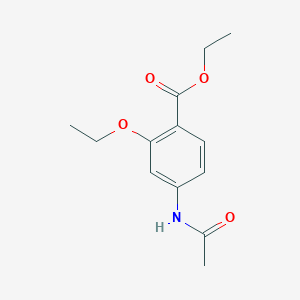

Pharmaceutical Synthesis and Modifications

This compound serves as a key intermediate in pharmaceutical synthesis. Innovative methods have been developed for the synthesis and functionalization of this compound derivatives, enhancing their pharmacological potential and application in drug development (Nguyen, Levoin, & Poli, 2022).

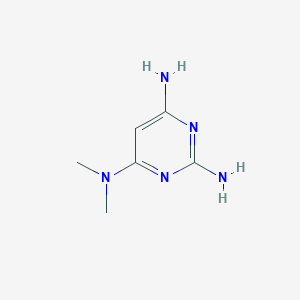

Neurological Disorder Treatment

Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines, derivatives of this compound, have been found to be effective as selective negative modulators of AMPARs associated with neurological disorders. They have shown promise in seizure protection and other neurological applications (Savall et al., 2018).

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-8-9-4-3-7-5-6(1)9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGKRWOBNPTZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine](/img/structure/B3255079.png)

![2-[(3-Chlorophenyl)amino]acetonitrile](/img/structure/B3255082.png)

![(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B3255087.png)

![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)